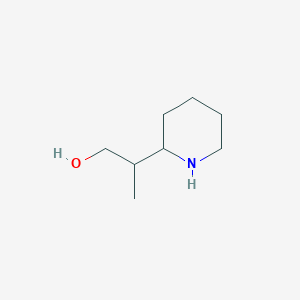

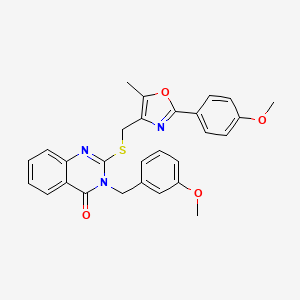

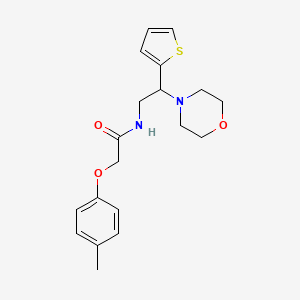

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure that includes two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole compounds can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Molecular Structure Analysis

The pyrazole ring is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrazole compound would depend on its exact structure. For example, one pyrazole compound was found to have a melting point of 98–110°C .

科学的研究の応用

Ethylene Biosynthesis Inhibition

A study by Xiangzhong Sun et al. (2017) in Nature Communications found that pyrazinamide (PZA) and its derivatives, which share structural similarities with N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pivalamide, can inhibit ethylene biosynthesis in Arabidopsis thaliana. Ethylene is a critical phytohormone that influences the ripening of fruits and senescence of flowers, thus affecting their shelf lives. This research identifies PZA as an inhibitor of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), the key enzyme in ethylene biosynthesis. The inhibition mechanism involves the conversion of PZA to pyrazinecarboxylic acid (POA) within plant cells, which then suppresses ACO activity. This suggests that pyrazole derivatives may serve as potential regulators of plant metabolism, particularly for controlling ethylene production to reduce postharvest loss (Sun et al., 2017).

Antimycobacterial Activity

Another study conducted by M. Gezginci, Andmalcolm A. Martin, and S. Franzblau (1998) in the Journal of Medicinal Chemistry explored the antimycobacterial activity of substituted isosteres of pyrazinecarboxylic acids, which are structurally related to this compound. The research documented the synthesis and testing of these compounds against Mycobacterium tuberculosis. The study found that certain derivatives exhibited significant antimycobacterial activity, with some compounds showing up to 16 times the potency of pyrazinamide. This indicates the potential of pyrazole derivatives in developing new treatments for tuberculosis (Gezginci et al., 1998).

Synthesis and Reactivity

Research by Keith Smith, G. El‐Hiti, and M. Alshammari (2012) in Synlett focused on the variations in the site of lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide, a compound closely related to this compound. The study discovered that lithiation at –20 to 0 °C with n-BuLi followed by reactions with various electrophiles results in high yields of products involving ring substitution ortho to the pivaloylaminoethyl group. This finding is important for the chemical synthesis and functionalization of pyrazole derivatives, offering a pathway for creating a wide range of compounds with potential biological activities (Smith et al., 2012).

作用機序

Target of Action

It is known that pyrazole derivatives have a broad range of biological properties . They have been found to interact with various targets, including enzymes, receptors, and proteins, leading to a variety of biological responses .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent or non-covalent bonds . This interaction can lead to changes in the target’s function, which can result in a variety of biological effects .

Biochemical Pathways

Pyrazole derivatives have been found to affect a variety of biochemical pathways, often related to their targets . These can include pathways involved in inflammation, cell proliferation, and apoptosis, among others .

Pharmacokinetics

Pyrazole derivatives are generally known for their good absorption and distribution profiles . The metabolism and excretion of these compounds can vary, often depending on the specific structure of the derivative .

Result of Action

Pyrazole derivatives are known to have a variety of effects at the molecular and cellular level, often related to their targets and the biochemical pathways they affect . These can include effects on cell proliferation, apoptosis, and inflammation, among others .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrazole derivatives .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,2-dimethyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-16(2,3)15(20)17-9-10-19-12-14(11-18-19)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXMKOFBLHCAMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCN1C=C(C=N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-(2-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2470794.png)

![N-[2-(2,3-Dihydroindol-1-yl)propyl]prop-2-enamide](/img/structure/B2470796.png)

![(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride](/img/structure/B2470806.png)

![N-[1-(Furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide](/img/structure/B2470811.png)

![8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470813.png)